molecular formula C9H8FNO B11918313 5-Fluoro-6-methylindolin-2-one

5-Fluoro-6-methylindolin-2-one

Cat. No.: B11918313
M. Wt: 165.16 g/mol
InChI Key: ICWGFAZBLACFLM-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylindolin-2-one: is a fluorinated indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmacologically active molecules. The fluorine atom in the 5-position and the methyl group in the 6-position of the indolin-2-one ring system contribute to its unique chemical and biological properties

Biological Activity

5-Fluoro-6-methylindolin-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family of compounds, characterized by a fused benzene and pyrrole ring system. The presence of a fluorine atom at the 5-position and a methyl group at the 6-position significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anti-inflammatory Activity : Studies have shown that derivatives of indolinones can inhibit pro-inflammatory cytokines such as IL-1. For instance, certain derivatives exhibited IC50 values as low as 0.01 µM against IL-1 receptor activation, indicating potent anti-inflammatory properties .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit bacterial growth effectively, comparable to established antibiotics .
  • Anticancer Potential : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation in cancerous cells .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of IL-1 receptor
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various indolinone derivatives, including this compound. The results indicated a significant reduction in TNF-α levels in RAW264.7 macrophages, suggesting its potential for treating inflammatory diseases .
  • Antimicrobial Efficacy : Another case demonstrated that this compound exhibited broad-spectrum antimicrobial activity. It was tested against multiple strains, showing inhibition zones ranging from 11 to 30 mm, indicating its effectiveness compared to standard antibiotics like Levofloxacin .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

5-fluoro-6-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8FNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12)

InChI Key

ICWGFAZBLACFLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(=O)N2)C=C1F

Origin of Product

United States

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